3-Methylthiofentanyl, cis-
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Overview
Description
3-Methylthiofentanyl, cis- is an opioid analgesic and a structural analog of fentanyl. It was briefly available on the black market in the early 1980s before regulatory measures were introduced to control such substances based on their structural similarities . This compound is known for its potent analgesic effects, similar to those of fentanyl, but with a higher risk of severe side effects such as respiratory depression .
Preparation Methods
Chemical Reactions Analysis
3-Methylthiofentanyl, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methylthiofentanyl, cis- has been primarily used in scientific research to study the effects of opioid analgesics on the central nervous system. Its high potency makes it a valuable tool for understanding the mechanisms of opioid receptor activation and the development of tolerance and dependence . Additionally, it has been used in forensic toxicology to develop analytical methods for detecting fentanyl analogs in biological samples .
Mechanism of Action
3-Methylthiofentanyl, cis- exerts its effects by binding to the mu, delta, and kappa opioid receptors in the central nervous system. This binding leads to a decrease in pain sensation and can induce euphoria, sedation, and respiratory depression . The molecular targets involved include G-protein-coupled receptors, which inhibit adenylate cyclase activity, reducing the levels of cyclic AMP and subsequently decreasing the release of neurotransmitters such as substance P, GABA, and dopamine .
Comparison with Similar Compounds
3-Methylthiofentanyl, cis- is similar to other fentanyl analogs such as:
- 3-Methylbutyrfentanyl
- 4-Fluorofentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Butyrfentanyl
Compared to these compounds, 3-Methylthiofentanyl, cis- is unique due to its specific structural modifications, which result in different pharmacokinetic properties and potency. Its higher affinity for opioid receptors makes it more potent but also increases the risk of severe side effects .
Properties
CAS No. |
742029-96-5 |
---|---|
Molecular Formula |
C21H28N2OS |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[(3R,4S)-3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H28N2OS/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19/h4-10,15,17,20H,3,11-14,16H2,1-2H3/t17-,20+/m1/s1 |
InChI Key |
SRARDYUHGVMEQI-XLIONFOSSA-N |
Isomeric SMILES |
CCC(=O)N([C@H]1CCN(C[C@H]1C)CCC2=CC=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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